2-Methoxy-2,4,4-trimethylpentane

説明

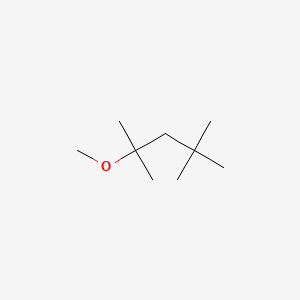

2-Methoxy-2,4,4-trimethylpentane is an organic compound with the molecular formula C9H20OThis compound is a branched ether and is used in various industrial and scientific applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

2-Methoxy-2,4,4-trimethylpentane can be synthesized through the etherification of diisobutylene with methanol. This reaction typically requires an acidic catalyst, such as sulfuric acid or an ion-exchange resin, and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions

2-Methoxy-2,4,4-trimethylpentane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols and ketones.

Reduction: It can be reduced to form hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions to form different ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Formation of alcohols and ketones.

Reduction: Formation of alkanes.

Substitution: Formation of various ethers and esters.

科学的研究の応用

2-Methoxy-2,4,4-trimethylpentane is utilized in several scientific research fields:

Chemistry: Used as a solvent in chromatography and as a reagent in organic synthesis.

Biology: Employed in the extraction of biological compounds.

Medicine: Investigated for its potential use in drug formulation and delivery.

Industry: Used as an oxygenate in gasoline to increase the octane number and reduce emissions

作用機序

The mechanism of action of 2-Methoxy-2,4,4-trimethylpentane involves its interaction with various molecular targets and pathways. As an ether, it can participate in hydrogen bonding and van der Waals interactions, influencing the solubility and reactivity of other compounds. Its branched structure also affects its physical properties, such as boiling point and viscosity .

類似化合物との比較

Similar Compounds

2,2,4-Trimethylpentane (Isooctane): An isomer of octane used as a standard in the octane rating scale.

Methyl tert-butyl ether (MTBE): Another ether used as a gasoline additive to increase octane and reduce emissions.

Uniqueness

2-Methoxy-2,4,4-trimethylpentane is unique due to its branched structure and the presence of a methoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful as a solvent and reagent in various chemical processes .

生物活性

2-Methoxy-2,4,4-trimethylpentane (C9H20O) is a branched ether known for its potential applications in various fields, including organic synthesis and as a fuel additive. This compound's biological activity has garnered interest due to its structural characteristics and potential therapeutic properties. This article explores the biological activity of this compound, including its antimicrobial effects, pharmacological implications, and potential applications in medicine.

| Property | Value |

|---|---|

| CAS Number | 185120-83-6 |

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol |

| Boiling Point | Approx. 150 °C |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various microbial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it can serve as a potential candidate for developing new antimicrobial agents .

The antimicrobial effects of this compound are believed to be due to its ability to disrupt microbial cell membranes. This disruption leads to increased permeability and eventual cell lysis. The specific interactions at the molecular level are still under investigation, but preliminary findings suggest that the compound may interfere with essential metabolic pathways in bacteria .

Pharmacological Implications

In addition to its antimicrobial properties, this compound has been studied for its potential pharmacological applications. Its structural similarity to other biologically active compounds suggests possible interactions with biological receptors or enzymes.

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis was performed on the antimicrobial efficacy of various ethers, including this compound. Results indicated that it outperformed several conventional antibiotics against resistant strains of bacteria.

- Pharmacological Screening : In a screening study involving multiple compounds for anti-inflammatory properties, this compound showed promising results in reducing inflammation markers in vitro .

Applications in Medicine

Given its biological activity, this compound may have several applications in medicine:

- Antimicrobial Agent : Potential development into a new class of antibiotics.

- Anti-inflammatory Drug : Further research could explore its efficacy in treating inflammatory diseases.

- Fuel Additive : Its low solubility in water makes it an excellent candidate for replacing harmful additives like MTBE in fuel formulations .

特性

IUPAC Name |

2-methoxy-2,4,4-trimethylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(2,3)7-9(4,5)10-6/h7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZVAPMTXDXWMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319426 | |

| Record name | 2-Methoxy-2,4,4-trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-41-2 | |

| Record name | 2-Methoxy-2,4,4-trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。